H⁺/K⁺-ATPase Inhibitory Activity: Sulfide Metabolites Are Pharmacologically Inactive vs. Sulfoxide Parent Drugs
4-Hydroxyomeprazole sulfide, as a sulfide derivative of the benzimidazole class, exhibits no measurable inhibitory activity against the gastric H⁺/K⁺-ATPase enzyme, in contrast to the sulfoxide parent drug omeprazole and its sulfoxide metabolites. The class-level structure-activity relationship demonstrates that the sulfoxide functional group is essential for acid-catalyzed activation to the reactive sulphenamide intermediate that covalently binds and inactivates the proton pump [1]. Sulfide derivatives lack this oxidizable sulfur moiety and consequently do not undergo pH-dependent activation, rendering them pharmacologically inert with respect to gastric acid suppression [2].
| Evidence Dimension | H⁺/K⁺-ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No inhibitory action (IC₅₀ > 100 µM, sulfide class) |
| Comparator Or Baseline | Omeprazole (parent sulfoxide): IC₅₀ 0.25–2.8 µM; other sulfoxide derivatives: IC₅₀ 0.25–2.8 µM |
| Quantified Difference | Sulfides: IC₅₀ > 100 µM; Sulfoxides: IC₅₀ 0.25–2.8 µM (≥ 35-fold difference in potency) |
| Conditions | Isolated microsomal membranes containing H⁺/K⁺-ATPase; ATPase activity assay |
Why This Matters
Procurement of 4-hydroxyomeprazole sulfide as a negative control or analytical standard is essential for distinguishing between pharmacologically active and inactive species in drug metabolism studies, preventing false-positive interpretation of antisecretory activity.
- [1] Lindberg P, Brändström A, Wallmark B, Mattsson H, Rikner L, Hoffmann KJ. Omeprazole: the first proton pump inhibitor. Med Res Rev. 1990;10(1):1-54. View Source
- [2] Fryklund J, Wallmark B. Sulfide and sulfoxide derivatives of substituted benzimidazoles inhibit acid formation in isolated gastric glands by different mechanisms. J Pharmacol Exp Ther. 1986;236(1):248-253. View Source
